molecular formula C25H30O3 B1672449 2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)- CAS No. 503620-39-1

2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-

Cat. No.: B1672449
CAS No.: 503620-39-1
M. Wt: 378.5 g/mol
InChI Key: WRWCAQNPEXYGJK-PKNBQFBNSA-N
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Chemical Reactions Analysis

GW0791 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GW0791 may result in the formation of carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Properties

CAS No.

503620-39-1

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

(E)-3-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]prop-2-enoic acid

InChI

InChI=1S/C25H30O3/c1-24(2)12-13-25(3,4)21-14-16(8-10-20(21)24)18-6-5-7-22-19(18)15-17(28-22)9-11-23(26)27/h8-11,14-15,18H,5-7,12-13H2,1-4H3,(H,26,27)/b11-9+

InChI Key

WRWCAQNPEXYGJK-PKNBQFBNSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)/C=C/C(=O)O)(C)C)C

SMILES

CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C

Appearance

Solid powder

503620-39-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW0791;  GW-0791;  GW 0791; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
Reactant of Route 2
2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
Reactant of Route 3
2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
Reactant of Route 5
2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-

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